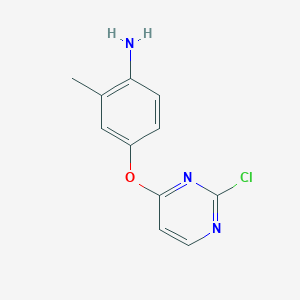
4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities
Méthodes De Préparation
The synthesis of 4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine typically involves the reaction of 2-chloropyrimidine with 4-hydroxy-2-methyl-aniline. The reaction is carried out in the presence of a base such as diisopropylethylamine in a solvent like dioxane, and the mixture is heated to around 70°C for a few hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(2-Chloro-pyrimidin-4-yloxy)-2-methyl-phenylamine can be compared with other pyrimidine derivatives such as:
2,4,6-Trichloropyrimidine: Known for its use in the synthesis of various pharmaceuticals.
4-Hydroxy-2-methyl-pyrimidine: Used as an intermediate in the synthesis of vitamin B1.
2-Chloro-4,6-dimethylpyrimidine: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H10ClN3O |
|---|---|
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
4-(2-chloropyrimidin-4-yl)oxy-2-methylaniline |
InChI |
InChI=1S/C11H10ClN3O/c1-7-6-8(2-3-9(7)13)16-10-4-5-14-11(12)15-10/h2-6H,13H2,1H3 |
Clé InChI |
QKWDWXUNPDIWJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=NC(=NC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


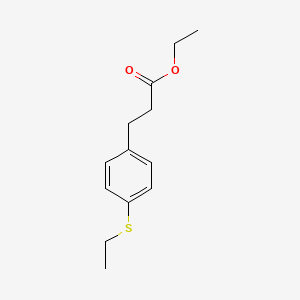
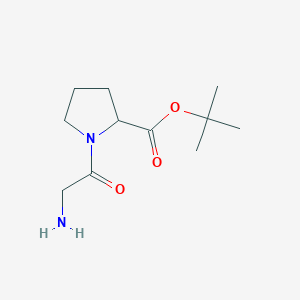
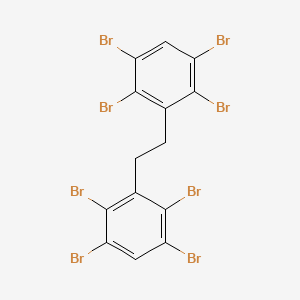
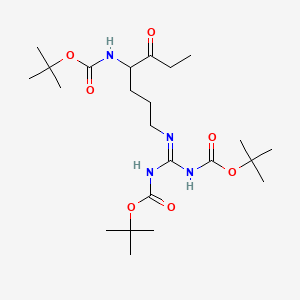
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
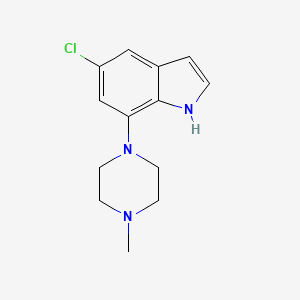
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
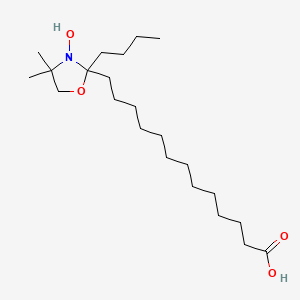
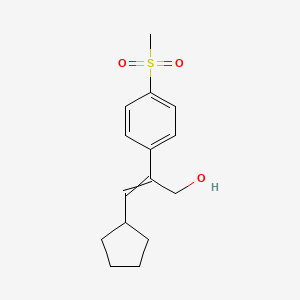
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
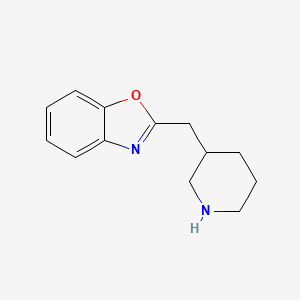
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
